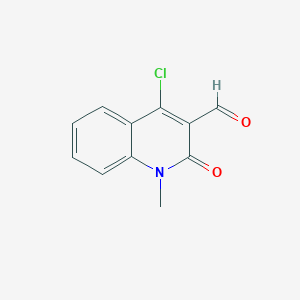

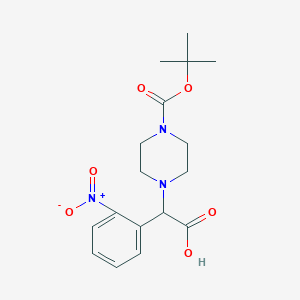

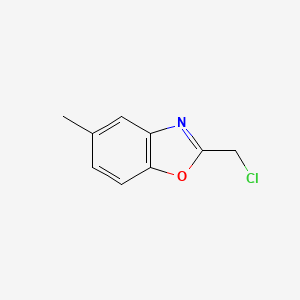

4-Chlor-1-methyl-2-oxo-1,2-dihydrochinolin-3-carbaldehyd

Übersicht

Beschreibung

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CMCQC) is a versatile organic compound with potential applications in a variety of scientific and industrial fields. CMCQC has been used in the synthesis of various pharmaceuticals, cosmetics, and other compounds, as well as in the study of the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“4-Chlor-1-methyl-2-oxo-1,2-dihydrochinolin-3-carbaldehyd” ist eine chemische Verbindung mit der CAS-Nummer: 96600-76-9 . Sie hat ein Molekulargewicht von 221,64 . Bei Raumtemperatur ist sie ein gelber Feststoff .

Sicherheitsinformationen

Diese Verbindung hat mehrere Gefahrenhinweise, darunter H302, H315, H319, H335 . Vorsichtsmaßnahmen umfassen P261, P305, P338, P351 .

Verwendung in Diuretika

Eine Reihe von 4-Methyl-2-oxo-1,2-dihydrochinolin-3-carbonsäureaniliden, zu denen auch “this compound” gehört, wurde als potenzielle Diuretika hergestellt . Die Wirkung dieser synthetisierten Verbindungen auf die Harnfunktion der Niere wurde untersucht .

Reaktion mit p-Toluolsulfonylhydrazid

Die Reaktion von Ethyl-4-chlor-1-methyl-2-oxo-1,2-dihydrochinolin-3-carboxylat mit p-Toluolsulfonylhydrazid in wasserfreien Lösungsmitteln in Gegenwart von Triethylamin führt zur Tosylierung der Position 4 des Chinolons .

Bildung von 5-Methyl-2-(toluol-4-sulfonyl)-1,2-dihydro-5H-pyrazolo[4,3-c]chinolin-3,4-dion

Die Reaktion von Ethyl-4-chlor-1-methyl-2-oxo-1,2-dihydrochinolin-3-carboxylat mit p-Toluolsulfonylhydrazid bei Raumtemperatur im System DMSO/K2CO3 ergibt 5-Methyl-2-(toluol-4-sulfonyl)-1,2-dihydro-5H-pyrazolo[4,3-c]chinolin-3,4-dion .

Potenzielle Verwendung bei der Behandlung von Multipler Sklerose

Obwohl nicht direkt mit “this compound” verwandt, befindet sich eine ähnliche Verbindung, Laquinimod, ein Immunmodulator, der von Active Biotech entwickelt und von Teva Pharmaceutical Industries hergestellt wird, derzeit in Phase-III-Studien zur Behandlung von Multipler Sklerose . Dies deutet auf potenzielle therapeutische Anwendungen von Chinolinderivaten bei der Behandlung von neurologischen Erkrankungen hin.

Wirkmechanismus

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is an organic compound with a unique structure that allows it to interact with various molecules and substrates. 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde acts as a nucleophile, meaning it can react with electrophiles such as carbonyl groups. 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can also form hydrogen bonds with other molecules, allowing it to interact with and modify other molecules. Additionally, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can form metal complexes, which can be used to catalyze various reactions.

Biochemical and Physiological Effects

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been studied for its biochemical and physiological effects. Studies have shown that 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to reduce the production of certain cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several advantages for use in laboratory experiments. 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is relatively stable, has a low toxicity, and is easy to synthesize. Additionally, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is water-soluble and has a low cost. However, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not very soluble in organic solvents, and its reactivity can be difficult to control.

Zukünftige Richtungen

There are several potential future directions for the use of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could be used in the development of new drugs and materials, or as a catalyst in the synthesis of organic compounds. Additionally, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could be used in the study of the structure and reactivity of organic compounds, as well as in the study of the biochemical and physiological effects of various compounds. Finally, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could be used in the development of new methods for the synthesis of organic compounds.

Biochemische Analyse

Biochemical Properties

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation.

Cellular Effects

The effects of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, it can act as a substrate for certain enzymes, further integrating into the metabolic network.

Transport and Distribution

Within cells and tissues, 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This distribution is crucial for its biological activity, as it determines the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function, as it allows the compound to interact with specific biomolecules within these compartments, thereby exerting its biochemical effects.

Eigenschaften

IUPAC Name |

4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-13-9-5-3-2-4-7(9)10(12)8(6-14)11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFNBXZHPBNABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382720 | |

| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96600-76-9 | |

| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)

![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)

![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)